N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties. The compound's structure consists of a benzamide core substituted with a pyrazinyl and a pyridyloxy group, which may contribute to its biological activity and interactions.
N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide belongs to the class of heterocyclic compounds, specifically amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. The presence of both pyrazine and pyridine rings classifies it as a polycyclic heteroaromatic compound. Its unique structure positions it as a candidate for various applications in medicinal chemistry and materials science.
The synthesis of N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. The process may begin with the preparation of intermediate compounds such as 3-(pyridin-2-yloxy)benzoic acid and 2-amino-pyrazine. These intermediates are then coupled through amide bond formation using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide under controlled conditions of temperature and pH.
Industrial Production Methods: For large-scale production, optimization of the synthetic route is essential to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and purification techniques such as crystallization or chromatography, ensuring that the final product meets quality standards for research or pharmaceutical use.
The molecular structure of N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide can be represented as follows:
This indicates that the compound contains 13 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom.
The presence of these heteroatoms contributes to the compound's electronic properties and potential reactivity.
N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
The mechanism of action for N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed experimental studies are required to elucidate the pathways involved in its activity.
The physical properties of N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide include:
The chemical properties include:
N-(pyrazin-2-yloxy)-3-(pyridin-2-yloxy)benzamide has potential applications in:
This compound's diverse functionalities make it an attractive candidate for further research in both academic and industrial settings.
Carboxamide derivatives constitute a privileged structural class in kinase inhibitor development due to their ability to form critical hydrogen bonds with ATP-binding domains. The structural framework of N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide shares significant homology with patented bioactive benzamides, particularly those targeting tyrosine kinases like Bruton's tyrosine kinase (BTK) and receptor tyrosine kinases (RTKs). These analogues demonstrate how strategic positioning of nitrogen atoms within the heterocyclic components enhances target engagement and cellular activity [2] [3].
The patent landscape reveals that 4-imidazopyridazin-1-yl-benzamides (exemplified in US9758524B2) function as potent BTK inhibitors through a conserved binding motif where the benzamide carbonyl oxygen forms a hydrogen bond with the kinase hinge region. Similarly, 4-(pyridin-4-yloxy)benzamide derivatives bearing 5-methylpyridazin-3(2H)-one fragments demonstrate significant activity against c-Met kinase, a proto-oncogene implicated in tumor progression and metastasis. These structural parallels highlight the consistent exploitation of:
Table 1: Structural Analogues of N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide in Kinase Inhibition
Compound Class | Core Structure | Primary Target | Therapeutic Application |
---|---|---|---|
4-Imidazopyridazin-1-yl-benzamides | Imidazopyridazin-yl linked to benzamide | BTK | Mantle cell lymphoma therapy |
4-(Pyridin-4-yloxy)benzamides | Pyridinyloxybenzamide with pyridazinone | c-Met kinase | Anti-tumor agents |
Arylquinazoline derivatives | Quinazoline-benzamide hybrids | VEGFR/PDGFR | Angiogenesis inhibition |
Pyrazolo[1,5-a]pyrimidinyl benzamides | Fused pyrazolopyrimidine with benzamide | ALK/ROS1 | Non-small cell lung cancer |
Recent innovations include the development of fused polycyclic systems exemplified in WO2014183850A1, where arylquinazolines incorporate pyrazine or pyridine subunits to enhance kinase selectivity profiles. These structural evolutions demonstrate how the core benzamide pharmacophore serves as a versatile template for generating target-specific inhibitors through strategic heterocyclic appendages [5] [8].
The pyrazine ring (1,4-diazine) and pyridine moiety (azinine) confer distinct electronic and steric properties that significantly influence the target affinity and pharmacokinetic behavior of N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide. These electron-deficient heterocycles facilitate key intermolecular interactions essential for biological activity [1] [4] [6].
Pyrazine Contributions:
Pyridine Contributions:
Table 2: Comparative Bioactive Contributions of Pyrazine and Pyridine Moieties
Pharmacophoric Feature | Pyrazine Contribution | Pyridine Contribution | Biological Consequence |
---|---|---|---|
Hydrogen Bonding | Bidentate acceptor via annular nitrogens | Directional acceptance at N1 position | Enhanced target affinity and selectivity |
Aromatic Stacking | Electron-deficient π-system | Moderately electron-deficient system | Complementary stacking with protein aromatics |
Solubility | Moderate aqueous solubility | Enhanced solubility via protonation | Improved bioavailability |
Metabolic Stability | Resistance to CYP450 oxidation | Variable susceptibility to oxidation | Tunable pharmacokinetic profiles |
Metal Coordination | Potential for bidentate chelation | Monodentate coordination | Enzyme inhibition via cofactor interaction |
The synergistic combination of these heterocycles creates a multi-functional pharmacophore capable of simultaneous engagement with complementary binding regions in biological targets. This design strategy is validated by the potent antibacterial and anticancer activities observed in structurally related N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, which exhibit IC₅₀ values of 17-19 μM against A549 lung cancer cells and significant growth inhibition against Staphylococcus aureus and Escherichia coli [4] [7] [10].
The structural evolution of benzamide derivatives spans five decades, transitioning from simple aniline derivatives to sophisticated polyheterocyclic architectures. N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide represents a contemporary iteration within this progression, incorporating design elements refined through extensive structure-activity relationship studies [2] [5] [8].
Historical Development Timeline:
The patent landscape reveals intense competition in developing novel benzamide derivatives, with significant protection strategies focusing on:
Table 3: Key Patents Covering Benzamide Derivatives with Pyrazine/Pyridine Components
Patent Number | Priority Date | Key Claimed Compounds | Therapeutic Significance |
---|---|---|---|
US9758524B2 | 2014-2015 | 4-Imidazopyridazin-1-yl-benzamides | Irreversible BTK inhibitors for hematological malignancies |
WO2014183850A1 | 2013-2014 | Arylquinazolines with pyrazine/pyridine substituents | Sensitizers for radiotherapy in solid tumors |
US7125875B2 | 2002-2003 | N-pyridinylbenzamide derivatives | Breakthrough in kinase-specific benzamide design |
EP2899177A1 | 2013-2014 | Pyrazine-carboxamide EGFR inhibitors | Treatment of T790M-mediated resistance |
Recent patent activity (2020-2025) demonstrates a shift toward hybrid molecules combining benzamide cores with antimicrobial pharmacophores. For example, N-(2-(pyrazin-2-yloxy)ethyl)benzamide derivatives explicitly claimed in WO2021152792A1 exhibit dual anticancer and antibacterial activities, reflecting the expanding therapeutic applications of these multifunctional molecules. This intellectual property landscape has stimulated significant synthetic innovation in constructing complex benzamides, particularly through:
The synthetic accessibility of N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide analogues through modular coupling approaches ensures continued exploration of this chemotype. Current research focuses on expanding the therapeutic applications beyond oncology to include antibacterial, antifibrotic, and anti-inflammatory indications, leveraging the privileged status of benzamide-based scaffolds in medicinal chemistry [4] [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1